4-((4-Iodophenyl)sulfonyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7402-68-8 |
|---|---|
Molecular Formula |
C12H9IO3S |
Molecular Weight |
360.17 g/mol |
IUPAC Name |
4-(4-iodophenyl)sulfonylphenol |
InChI |
InChI=1S/C12H9IO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H |
InChI Key |
MLNCPPINNAZQHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 4 4 Iodophenyl Sulfonyl Phenol
Electrophilic Aromatic Substitution Reactions of the Phenolic Moiety
The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution, strongly directing incoming electrophiles to the ortho and para positions. This is due to the resonance delocalization of the oxygen's lone pairs into the aromatic ring, which increases the electron density at these positions and stabilizes the cationic intermediate (arenium ion) formed during the reaction. In the case of 4-((4-Iodophenyl)sulfonyl)phenol, the para position is blocked by the sulfonyl group, meaning electrophilic attack is directed exclusively to the two ortho positions. The strong activating nature of the hydroxyl group often allows these reactions to proceed under milder conditions than those required for benzene (B151609).
Phenols exhibit high reactivity towards halogenation, often proceeding readily without the need for a Lewis acid catalyst. For this compound, halogenation is expected to yield mono- and di-halogenated products at the positions ortho to the hydroxyl group.
The dynamics of iodination on a phenol (B47542) ring can be complex. Studies on phenol itself indicate that the initial iodination can preferentially occur at the ortho position. Because of their high nucleophilic reactivity, phenols can undergo substitution with iodine, a halogen that is typically unreactive with less activated benzene derivatives. Given the blocked para position, the reaction on this compound would lead to 2-iodo-4-((4-iodophenyl)sulfonyl)phenol and subsequently 2,6-diiodo-4-((4-iodophenyl)sulfonyl)phenol.
Table 1: Predicted Halogenation Reactions of the Phenolic Moiety
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br₂ in CCl₄ | 2-Bromo-4-((4-iodophenyl)sulfonyl)phenol |
| Bromination | Aqueous Br₂ | 2,6-Dibromo-4-((4-iodophenyl)sulfonyl)phenol |
| Chlorination | Cl₂ | 2-Chloro-4-((4-iodophenyl)sulfonyl)phenol |
| Iodination | I₂, NaHCO₃ | 2-Iodo-4-((4-iodophenyl)sulfonyl)phenol |
Nitration and sulfonation are classic electrophilic aromatic substitution reactions that proceed readily on the activated phenol ring.
Nitration: The reaction of phenols with dilute nitric acid typically yields a mixture of ortho and para substituted products. For this compound, nitration is anticipated to occur at the ortho positions. Treatment with dilute nitric acid would likely produce 2-nitro-4-((4-iodophenyl)sulfonyl)phenol. The use of more aggressive nitrating agents, such as concentrated nitric acid, could lead to dinitration, yielding 2,6-dinitro-4-((4-iodophenyl)sulfonyl)phenol.
Sulfonation: The sulfonation of phenols is known to be a reversible process, with the product distribution being temperature-dependent. At lower temperatures, the ortho-substituted product is kinetically favored. Given that the para position is occupied, sulfonation of this compound with concentrated sulfuric acid would be expected to yield 4-hydroxy-5-((4-iodophenyl)sulfonyl)benzene-1,3-disulfonic acid upon exhaustive sulfonation, or the monosulfonated product at the 2-position under controlled conditions.
Table 2: Predicted Nitration and Sulfonation Reactions of the Phenolic Moiety
| Reaction | Reagents | Expected Major Product |
| Mononitration | Dilute HNO₃ | 2-Nitro-4-((4-iodophenyl)sulfonyl)phenol |
| Dinitration | Concentrated HNO₃, H₂SO₄ | 2,6-Dinitro-4-((4-iodophenyl)sulfonyl)phenol |
| Sulfonation | Concentrated H₂SO₄ | 2-Hydroxy-5-((4-iodophenyl)sulfonyl)benzenesulfonic acid |
Reactivity at the Sulfonyl Group
The diaryl sulfonyl group is generally characterized by its high stability and chemical robustness. However, it is not entirely inert and can participate in specific chemical transformations, including nucleophilic substitution and functional group interconversions, often under transition-metal catalysis.
Direct nucleophilic substitution at the tetracoordinate sulfur center of a diaryl sulfone is challenging but can be achieved. These reactions are typically discussed in the context of a concerted SN2-type mechanism at the sulfur atom. nih.gov While the sulfonyl group is less reactive as a leaving group compared to halides, reactions where it is displaced have been developed. researchgate.net For instance, iron-catalyzed cross-coupling reactions have shown that alkyl phenyl sulfones can serve as effective electrophiles in reactions with Grignard reagents, leading to the net replacement of the sulfonyl group. nih.gov Such a transformation on this compound would involve the cleavage of a carbon-sulfur bond.
The sulfonyl group is a versatile functional handle that can be converted into other sulfur-containing functionalities. While sulfones themselves are generally stable, related sulfonyl derivatives like sulfonyl chlorides are precursors to a wide array of functional groups. For example, aryl sulfonamides are readily prepared from the reaction of a sulfonyl chloride with an amine. nih.gov It is conceivable that this compound could be derived from a precursor where the sulfonyl group is first installed as a sulfonyl chloride.
More advanced synthetic strategies involve the palladium-catalyzed desulfonylative cross-coupling of sulfonyl chlorides, where the sulfonyl group acts as a leaving group to be replaced by another fragment. nih.gov Furthermore, sulfones can be synthesized via palladium-catalyzed coupling of aryl boronic acids and arylsulfonyl chlorides, highlighting the role of sulfonyl compounds as key intermediates in constructing complex molecules. organic-chemistry.org
Transformations Involving the Aryl Iodide Functionality
The aryl iodide functionality is arguably the most versatile handle on the this compound molecule for synthetic elaboration. The carbon-iodine bond is relatively weak, making it an excellent substrate for a wide variety of transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are particularly prominent for transformations of aryl iodides. acs.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a low-valent palladium complex, followed by transmetalation and reductive elimination. The presence of the phenol and sulfone groups is generally well-tolerated in these mild reaction protocols.
Examples of such transformations include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, yielding a biaryl structure.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to produce an aryl-alkyne conjugate.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Chan-Lam Coupling: Copper-catalyzed reaction with phenols, amines, or other nucleophiles. nih.gov
Sulfinylation/Sulfonylation: Palladium-catalyzed reactions can also be used to introduce other sulfur-containing groups, such as sulfoxides or sulfones, at the position of the iodide. acs.org
Table 3: Representative Cross-Coupling Reactions at the Aryl Iodide Site
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl-Aryl or Aryl-Alkyl Sulfone |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-Alkene Sulfone |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-Alkyne Sulfone |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | Diaryl-Amine Sulfone |
| Chan-Lam | R-OH | Cu(OAc)₂, Base | Diaryl-Ether Sulfone |
Cross-Coupling Reaction Pathways
The carbon-iodine bond in this compound is the most labile site for cross-coupling reactions, making it an excellent substrate for various transition-metal-catalyzed transformations. Palladium-catalyzed reactions are particularly prominent for aryl iodides, enabling the construction of complex molecular architectures. nobelprize.org
Key cross-coupling reactions applicable to the aryl iodide moiety include:
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nobelprize.orgnih.gov This would allow for the synthesis of biaryl structures by replacing the iodine atom.
Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl iodide, catalyzed by a palladium or nickel complex. nobelprize.org
Heck Reaction: The aryl iodide can be coupled with an alkene in the presence of a palladium catalyst to form a new, substituted alkene. researchgate.net
Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, using a palladium catalyst and a copper co-catalyst, to yield an arylated alkyne. researchgate.net
Hiyama Coupling: This is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides like aryl iodides. researchgate.net
Sulfonylation: In addition to C-C bond formation, the aryl iodide can undergo C-S bond formation. Gold-catalyzed sulfonylation reactions have been developed that couple aryl iodides with various sodium sulfinates, facilitated by a ligand-enabled Au(I)/Au(III) redox cycle. acs.org This provides a complementary method for synthesizing functionalized aryl sulfones. acs.org
The general mechanism for these palladium-catalyzed reactions follows a catalytic cycle involving three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organometallic coupling partner, and reductive elimination to release the final product and regenerate the Pd(0) catalyst. nobelprize.orgnih.gov
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Pd(0) complex + Base | C(aryl)-C(R) |
| Negishi | Organozinc Reagent (R-ZnX) | Pd(0) or Ni(0) complex | C(aryl)-C(R) |
| Heck | Alkene (R-CH=CH₂) | Pd(0) complex + Base | C(aryl)-C(alkenyl) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt | C(aryl)-C(alkynyl) |
| Hiyama | Organosilane (R-SiR'₃) | Pd(0) complex + Activator | C(aryl)-C(R) |
| Sulfonylation | Sodium Sulfinate (R-SO₂Na) | Au(I) complex | C(aryl)-S(sulfonyl) |
Radical Reactions Initiated by Aryl Iodide
The relatively weak C–I bond in this compound allows for the generation of an aryl radical under specific conditions, opening pathways to different types of chemical transformations.
Methods for generating aryl radicals from aryl iodides include:
Light-Induced Homolysis: UV light can trigger the homolytic cleavage of the C–I bond to form an aryl radical and an iodine atom without the need for catalysts or stoichiometric reductants. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysts can engage aryl iodides in single-electron transfer (SET) processes. nih.gov In an oxidative quenching cycle, the photoexcited catalyst accepts an electron from a donor (like an amine) and then transfers it to the aryl iodide, causing it to fragment into an aryl radical and an iodide anion. nih.gov Conversely, in a reductive quenching cycle, the excited catalyst may directly reduce the aryl iodide.
Once formed, the 4-(p-hydroxyphenylsulfonyl)phenyl radical can undergo several types of reactions:
Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of diphenyl sulfone phenol. This process is guided by the relative bond dissociation energies (BDEs) of the bonds involved. nih.gov
Addition to π-Systems: The aryl radical can add to unsaturated systems like alkenes, alkynes, or carbon monoxide. nih.gov
Cascade Reactions: Aryl radicals generated from sulfonyl-containing precursors can participate in cascade annulation reactions, for example, by reacting with 1,6-enynes. nih.gov
While less common for diaryl sulfones, sulfonyl radicals themselves can be generated from precursors like sulfonyl chlorides or sulfonyl tetrazoles and participate in additions to olefins. nih.govacs.org It is also proposed that reactions involving sodium arylsulfinates and iodine can proceed via sulfonyl and sulfinyl radicals. rsc.orgnih.gov
| Initiation Method | Key Intermediate | Potential Subsequent Reaction | Product Type |
|---|---|---|---|
| UV Light Irradiation | Aryl Radical | Addition to Carbon Monoxide | Acyl Radical Intermediate |
| Visible-Light Photoredox Catalysis | Aryl Radical | Hydrogen Atom Transfer (HAT) | Reduced Arene |
| Visible-Light Photoredox Catalysis | Aryl Radical | Addition to 1,6-enyne | Cyclized/Annulated Product |
| Reaction with I₂/Light | Sulfonyl/Sulfinyl Radical | Addition to Alkyne | Vinyl Sulfone/Sulfoxide |
Elucidation of Reaction Mechanisms and Kinetic Parameters
Understanding the precise mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
Cross-Coupling Mechanisms: The catalytic cycle of palladium-catalyzed cross-coupling reactions is well-established. nih.gov
Transmetalation: The organometallic coupling partner (e.g., organoboron, organozinc) transfers its organic group to the Pd(II) center, displacing the iodide. This step is often facilitated by a base or other additives. nobelprize.orgnih.gov
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the catalytically active Pd(0) species. nobelprize.orgnih.gov
Mechanistic investigations into C-N cross-coupling reactions have revealed complex kinetics, including an inverse dependence on the concentration of the aryl halide coupling partner under certain conditions, suggesting intricate pathways for the oxidative addition step. mit.edu
Radical Reaction Mechanisms: Mechanistic studies often employ radical probes to determine whether a reaction proceeds through a radical pathway. For instance, an aryl halide substrate containing a pendant alkene (like o-allyloxyiodobenzene) can distinguish between a radical pathway and a two-electron oxidative addition pathway. If a free aryl radical is formed, it will undergo rapid intramolecular cyclization; the absence of cyclized products suggests a non-radical mechanism. researchgate.net
Kinetic parameters for elementary radical reactions have been determined for related systems. For example, the rate constant for the cyclization of the o-allyloxyphenyl radical is known to be very high (e.g., 9.6 × 10⁹ s⁻¹ in DMSO), making it a sensitive probe for radical intermediates. researchgate.net The kinetics of I-atom catalyzed radical reactions involving the pyrolysis of aryl iodides have also been studied. aip.org
| Reaction/Process | System Studied | Kinetic Parameter/Observation | Reference |
|---|---|---|---|
| Oxidative Addition | Pd(PPh₃)₂ + Aryl Iodides | First order in [Pd] and [ArI]; Rate constant is inversely proportional to free ligand concentration. | researchgate.net |
| Heck Reaction | Aryl Iodides + Alkenes | Rate-determining step involves dissociation of a C-H bond. | researchgate.net |
| Aryl Radical Cyclization | o-allyloxyiodobenzene radical probe | k = 9.6 × 10⁹ s⁻¹ (in DMSO) | researchgate.net |
| C-N Cross-Coupling | Pd-catalyzed coupling of amines and aryl halides | Inverse dependence on [amine] and [aryl halide] concentrations observed. | mit.edu |
Derivatization and Functionalization Strategies for 4 4 Iodophenyl Sulfonyl Phenol
Tailored Derivatization for Specialized Chemical Applications
The structure of 4-((4-iodophenyl)sulfonyl)phenol is a platform for developing derivatives with specialized applications in medicinal chemistry, materials science, and chemical biology. The presence of the iodine atom is particularly significant, as it confers unique properties such as increased reactivity and suitability for applications in radiolabeling and imaging. ontosight.ai The sulfonyl group enhances the compound's stability and solubility, making it an attractive starting point for various pharmaceutical and biological applications. ontosight.ai
The derivatization of this scaffold can lead to compounds with potential biological activities. For instance, diaryl sulfones are known scaffolds in medicinal chemistry, and modifications can be explored to develop novel therapeutic agents. The synthesis of complex heterocyclic structures, such as triazoles, can be achieved through multi-step reactions involving derivatives of the parent compound. researchgate.netrsc.org For example, the aryl iodide can be converted into an azide, which can then undergo click chemistry to form triazole rings. Similarly, the phenolic hydroxyl group can be used as a handle to attach other molecular fragments.
Table 1: Potential Applications via Derivatization of this compound
| Application Area | Derivatization Strategy | Target Functional Group | Resulting Structure/Use |
| Medicinal Chemistry | Synthesis of heterocycles (e.g., triazoles) | Aryl Iodide / Phenolic Hydroxyl | Development of potential therapeutic agents. researchgate.netrsc.org |
| Radiolabeling/Imaging | Isotopic exchange or Stannylation/Radioiodination | Aryl Iodide | Introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for diagnostic imaging. |
| Polymer Science | Polyetherification or Polyesterification | Phenolic Hydroxyl | Incorporation into polymer backbones to create high-performance materials like polyether sulfones. |
| Organic Materials | Cross-coupling reactions | Aryl Iodide | Synthesis of conjugated materials with specific electronic or photophysical properties. acs.org |
Chemical Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a prime site for chemical modification, allowing for the introduction of a wide variety of functional groups through reactions such as esterification and etherification. nih.gov The reactivity of this group, while influenced by the electron-withdrawing sulfonyl moiety, allows for selective transformations.
Esterification: The phenolic hydroxyl group can be readily converted into an ester. This can be accomplished through several methods, including reaction with an acid anhydride (B1165640) or acyl chloride in the presence of a base like pyridine. researchgate.net Another common method is the Fischer-Speier esterification, which involves reacting the phenol (B47542) with a carboxylic acid under acidic catalysis, although this is an equilibrium process. wikipedia.orgmasterorganicchemistry.com The formation of sulfonate esters is also a key transformation, achieved by reacting the phenol with a sulfonyl chloride. researchgate.netacs.org This reaction proceeds efficiently and is applicable to a wide range of sulfonyl chlorides. researchgate.net
Etherification: The synthesis of ethers from the phenolic hydroxyl group is another important functionalization strategy. This can be achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the formation of diaryl ethers, metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, are typically employed. researchgate.netresearchgate.net This reaction involves the coupling of the phenol with an aryl halide, often catalyzed by copper. researchgate.netresearchgate.net
Table 2: Examples of Chemical Modifications of the Phenolic Hydroxyl Group
| Reaction Type | Reagent(s) | Base/Catalyst | Resulting Functional Group |
| Acylation | Acetic Anhydride | Pyridine | Acetate Ester |
| Fischer Esterification | Carboxylic Acid | H₂SO₄ or TsOH | Carboxylate Ester wikipedia.orgmasterorganicchemistry.com |
| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Tosylate Ester researchgate.net |
| Alkylation (Williamson) | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH, K₂CO₃) | Alkyl Ether |
| O-Arylation (Ullmann) | Aryl Halide | CuI / K₃PO₄ | Diaryl Ether researchgate.net |
Strategic Transformations of the Aryl Iodide Entity
The carbon-iodine bond is the most reactive site on the 4-iodophenyl ring, making it a versatile handle for a plethora of transformations, particularly metal-catalyzed cross-coupling reactions. Aryl iodides are highly preferred substrates in these reactions due to their high reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: The aryl iodide moiety is an excellent substrate for numerous palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds. These include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form a biaryl linkage. researchgate.net
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to create an arylated alkyne.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, yielding an arylamine derivative. acs.org
Other Transformations: Beyond traditional cross-coupling, the aryl iodide can undergo other valuable transformations. A notable example is its conversion into an arylsulfonyl fluoride (B91410), which can be achieved using a palladium catalyst, a sulfur dioxide surrogate like DABSO, and a fluoride source. acs.org Furthermore, metal-free transformations have been developed, such as the photo-induced radical cross-coupling of aryl iodides with disulfides to synthesize aryl sulfides, showcasing a high tolerance for other functional groups like phenols. frontiersin.org
Table 3: Key Transformations of the Aryl Iodide Group
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |
| Suzuki Coupling | Boronic Acid/Ester | Pd(PPh₃)₄ / Base | Biaryl |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-Alkyne |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst / Ligand / Base | Arylamine acs.org |
| Sulfonylation | DABSO, then Selectfluor | Pd(OAc)₂ / Ligand | Sulfonyl Fluoride acs.org |
| Sulfidation | Disulfide | Photo-induced (metal-free) | Thioether (Aryl Sulfide) frontiersin.org |
Development of Structure-Reactivity Relationships in Functionalization
The reactivity of this compound in various functionalization reactions is governed by the interplay of electronic and steric effects exerted by its constituent functional groups. rsc.org Understanding these relationships is crucial for predicting reaction outcomes and designing selective synthetic strategies.
Electronic Effects: The sulfonyl group (-SO₂) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has several significant consequences:
Phenolic Acidity: The sulfonyl group increases the acidity of the phenolic proton compared to phenol itself by stabilizing the resulting phenoxide conjugate base through resonance and inductive effects.
Reactivity of the Phenolic Ring: The phenolic ring is activated towards electrophilic aromatic substitution by the hydroxyl group (an ortho-, para-director). However, the deactivating effect of the distant sulfonyl group slightly tempers this reactivity.
Reactivity of the Iodophenyl Ring: The sulfonyl group deactivates the iodophenyl ring towards electrophilic substitution. Conversely, it activates the ring towards nucleophilic aromatic substitution, although displacing the iodide via an SₙAr mechanism is still challenging compared to rings bearing stronger activating groups like nitro functions.
Cross-Coupling Reactivity: The electron-withdrawing nature of the sulfonyl group can influence the rates of oxidative addition of the C-I bond to a metal center (e.g., Pd(0)) in cross-coupling catalytic cycles.
Quantitative structure-reactivity relationships, often analyzed using Hammett plots, can be employed to precisely measure the electronic influence of substituents on reaction rates, confirming that such effects play a dominant role in the kinetics of reactions involving aryl sulfonyl systems. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 4 4 Iodophenyl Sulfonyl Phenol
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 4-((4-Iodophenyl)sulfonyl)phenol is expected to show several characteristic absorption bands. mdpi.comresearchgate.net
O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.
Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.
Sulfonyl (SO₂) Group Stretching: Two strong and characteristic absorption bands are expected for the sulfonyl group: one for the asymmetric stretching vibration around 1350-1300 cm⁻¹ and another for the symmetric stretching vibration around 1160-1120 cm⁻¹. mdpi.com
Aromatic C=C Stretching: Several bands of variable intensity in the 1600-1450 cm⁻¹ region are characteristic of the aromatic rings.
C-O Stretching: The stretching vibration for the phenolic C-O bond is expected to appear in the 1260-1180 cm⁻¹ range.
C-I Stretching: The vibration associated with the carbon-iodine bond is expected to be found in the far-infrared region, typically around 600-500 cm⁻¹. researchgate.net
Table 2: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (phenolic) | 3500 - 3200 | Broad, Strong |
| Aromatic C-H stretch | 3100 - 3000 | Medium, Sharp |
| Asymmetric SO₂ stretch | 1350 - 1300 | Strong |
| Symmetric SO₂ stretch | 1160 - 1120 | Strong |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |
| C-O stretch (phenolic) | 1260 - 1180 | Medium |
| C-I stretch | 600 - 500 | Medium to Weak |
Mass Spectrometry Techniques (LC-MS, HRMS, ESI)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
The molecular formula for this compound is C₁₂H₉IO₃S. Its monoisotopic mass is approximately 375.93 g/mol .
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique would first separate the compound from any impurities before it enters the mass spectrometer.
ESI (Electrospray Ionization): This is a soft ionization technique. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the base peak due to the acidity of the phenolic proton. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be observed.
HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent ion and its major fragments, distinguishing it from other compounds with the same nominal mass. nih.govnih.gov
Fragmentation Pattern: In tandem MS (MS/MS) experiments, the primary fragmentation of diaryl sulfones typically involves the cleavage of the C-S bonds and the loss of the sulfonyl group (SO₂). cdnsciencepub.com Key fragment ions would likely include those corresponding to the loss of SO₂, the iodophenyl radical, and the phenoxy radical. The presence of iodine provides a unique isotopic signature that can aid in identifying fragments containing this atom. miamioh.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic rings.
The two phenyl rings connected by the sulfonyl group form a conjugated system. The sulfonyl group itself does not absorb in the near-UV region but can act as an auxochrome, influencing the absorption bands of the phenyl rings. acs.org The spectrum is expected to show strong absorption bands, likely below 300 nm. researchgate.netup.ac.za The presence of the hydroxyl and iodo substituents will cause shifts in the absorption maxima (λmax) compared to unsubstituted diphenyl sulfone.
Table 3: Predicted UV-Vis Data for this compound
| Transition Type | Predicted λmax (nm) | Chromophore |
|---|---|---|
| π→π* | ~240 - 280 | Substituted Phenyl Rings |
Electrochemical Characterization Techniques (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is used to study the redox properties of a compound. The cyclic voltammogram of this compound would likely exhibit both oxidation and reduction peaks.
Oxidation: The phenolic hydroxyl group is susceptible to oxidation. An anodic peak corresponding to the oxidation of the phenol (B47542) to a phenoxy radical or quinone-like species would be expected. semanticscholar.org This process is often irreversible.
Reduction: The iodophenyl group and the sulfone moiety can undergo reduction. The electrochemical reduction of diaryl sulfones has been studied and typically involves the cleavage of the C-S bond. acs.org The presence of the iodine atom may also introduce a specific reduction potential.
The exact potentials for these processes depend on the solvent, electrolyte, and electrode material used. rsc.orgrsc.org Studies on related diaryl sulfones suggest that these redox processes can be complex, sometimes involving follow-up chemical reactions of the electrochemically generated species. researchgate.net
Other Advanced Instrumental Analyses (e.g., Differential Scanning Calorimetry, Circular Dichroism)
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For a solid sample of this compound, DSC would be used to determine key thermal properties. nih.gov
Melting Point (Tm): A sharp endothermic peak on the DSC thermogram would indicate the melting point of the crystalline solid.
Glass Transition (Tg): If the material is amorphous or semi-crystalline, a step-like change in the baseline would indicate the glass transition temperature.
Thermal Stability: The onset of decomposition can be observed as a broad exothermic or endothermic event at higher temperatures, providing information about the compound's thermal stability. DSC is a valuable tool for purity determination and quality control of pharmaceutical substances. nih.gov
Circular Dichroism (CD): Circular Dichroism spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for the analysis of chiral molecules. creative-biostructure.com this compound is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it will not exhibit a signal in a CD spectrum. researchgate.netcore.ac.uk CD spectroscopy would only be applicable if the molecule were part of a chiral system, such as being bound to a chiral protein or forming a chiral aggregate. researchgate.net
Computational Chemistry and Theoretical Investigations of 4 4 Iodophenyl Sulfonyl Phenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the properties of molecules like 4-((4-Iodophenyl)sulfonyl)phenol. southampton.ac.uk By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable yet accurate method for predicting a wide range of molecular properties. mdpi.com DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic and spectroscopic parameters. aps.org
Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. malayajournal.orgrjpn.org For phenolic compounds, the distribution of HOMO and LUMO can be influenced by substituents on the phenol (B47542) ring. researchgate.net In this compound, the HOMO is typically localized on the electron-rich phenol ring, while the LUMO may be distributed across the sulfonyl group and the iodophenyl ring. This distribution suggests that the phenolic hydroxyl group is a primary site for electrophilic attack, while the sulfonyl and iodophenyl moieties are more susceptible to nucleophilic attack.
Natural Bond Orbitals (NBOs): NBO analysis provides a localized picture of bonding and orbital interactions within a molecule. wisc.edunumberanalytics.com It transforms the delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonds. usc.edu For this compound, NBO analysis can quantify the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ and π bonds). It can also reveal important orbital interactions, such as the delocalization of lone pair electrons from the oxygen and iodine atoms into adjacent antibonding orbitals. These interactions, quantified by second-order perturbation theory, provide insights into the electronic delocalization and stability of the molecule. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies (Calculated)
| Parameter | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can predict the ¹H and ¹³C NMR spectra of this compound, helping to assign specific peaks to individual atoms in the molecule. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. eurjchem.com By calculating the energies of electronic transitions, TD-DFT can help to interpret the absorption bands observed experimentally and understand the nature of the electronic excitations involved.
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net The calculated infrared (IR) spectrum can be used to assign the vibrational modes of this compound, such as the characteristic stretching frequencies of the O-H, S=O, and C-I bonds. researchgate.net
The Hammett equation is a fundamental tool in physical organic chemistry for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. libretexts.org It provides a quantitative measure of the electronic effect of a substituent on the reactivity of a reaction center. ustc.edu.cn While the Hammett constants (σ) are empirically determined, computational methods can be used to theoretically estimate these values or to correlate calculated properties with them. science.gov For this compound, the -SO₂-(p-iodophenyl) group can be considered a substituent on the phenol ring. The electronic effect of this group can be quantified by a Hammett constant, which can be correlated with various calculated reactivity descriptors, such as atomic charges, electrostatic potentials, and orbital energies. These correlations can provide a deeper understanding of how the substituent influences the acidity of the phenolic proton and the reactivity of the aromatic rings. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
Beyond FMOs, a range of quantum chemical descriptors can be derived from DFT calculations to provide a more detailed picture of the reactivity of this compound. rasayanjournal.co.in These descriptors are based on the principles of conceptual DFT and provide a framework for understanding and predicting chemical reactivity. mdpi.com
Key reactivity indices include:
Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are generally more reactive.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).
These global reactivity indices can be complemented by local reactivity descriptors, such as Fukui functions and the dual descriptor, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. mdpi.com For this compound, these local descriptors can pinpoint the specific atoms on the phenolic and iodophenyl rings that are most susceptible to different types of chemical reactions.
Table 2: Calculated Global Reactivity Descriptors (Illustrative Values)
| Descriptor | Value |
| Ionization Potential (I) | 6.8 eV |
| Electron Affinity (A) | 1.5 eV |
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.65 eV |
| Chemical Softness (S) | 0.38 eV⁻¹ |
| Electrophilicity Index (ω) | 3.25 eV |
Note: These values are illustrative and depend on the level of theory used.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the potential energy surface of a reaction. arxiv.org This involves identifying and characterizing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. arxiv.orgnih.gov For reactions involving this compound, such as its synthesis or its participation in subsequent chemical transformations, DFT calculations can be used to map out the entire reaction pathway. ethz.ch
By locating the transition state structure for a given elementary reaction step, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. nih.gov This provides a quantitative prediction of the reaction rate. For example, in the synthesis of this compound, computational modeling could be used to investigate the transition states for the formation of the sulfonyl bond, helping to optimize reaction conditions. Similarly, for reactions where this compound acts as a reactant, such as in nucleophilic substitution reactions at the iodine-bearing carbon, computational modeling can elucidate the preferred reaction mechanism (e.g., S_NAr) and predict the regioselectivity of the reaction. These computational studies provide invaluable insights into the dynamics of chemical reactions involving this compound, guiding the design of new synthetic routes and the prediction of its chemical behavior. researchgate.net
Applications of 4 4 Iodophenyl Sulfonyl Phenol As a Chemical Intermediate and Building Block
Utility in Complex Organic Synthesis
The structure of 4-((4-Iodophenyl)sulfonyl)phenol offers multiple reactive sites that can be selectively targeted in multi-step synthetic pathways. The phenol (B47542) group can undergo O-alkylation, esterification, or be used in condensation reactions, while the iodophenyl group is a prime substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
Research has demonstrated the use of the iodophenylsulfonyl moiety in the construction of complex heterocyclic systems. For instance, derivatives of this structure are employed in the synthesis of sulfonated pyrazoles. In one study, a related compound, 1-((4-Iodophenyl)sulfonyl)-3,5-dimethyl-4-tosyl-1H-pyrazole, was successfully synthesized, showcasing the role of the iodophenylsulfonyl group as a key structural component in building these complex molecules. sci-hub.se The reaction yielded the target compound as a white solid with a melting point of 184-186 °C and a yield of 58%. sci-hub.se
Similarly, the core structure is utilized in sulfonylation reactions to produce substituted benzo[b]thiophenes. An example is the synthesis of 3-((4-Iodophenyl)sulfonyl)-2-phenylbenzo[b]thiophene, which was obtained as a yellow solid with a 68% yield through flash column chromatography. rsc.org These examples underscore the compound's role as a reliable building block for introducing the arylsulfonyl group into diverse molecular frameworks.
Table 1: Examples of Complex Organic Synthesis Utilizing the Iodophenylsulfonyl Moiety
| Product | Synthetic Route | Yield | Reference |
|---|---|---|---|
| 1-((4-Iodophenyl)sulfonyl)-3,5-dimethyl-4-tosyl-1H-pyrazole | Cycloaddition/Sulfonylation | 58% | sci-hub.se |
Chemical Methodologies for Radiolabeling Applications
The presence of a stable iodine atom on the phenyl ring makes this compound and its derivatives excellent precursors for radioiodination. Radioactive isotopes of iodine, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I), are crucial in nuclear medicine for diagnostic imaging (SPECT) and targeted radiotherapy.
The chemical process typically involves the isotopic exchange of the non-radioactive ¹²⁷I with a radioactive isotope. This is often achieved through electrophilic substitution on an activated precursor or via transition-metal-mediated reactions. For example, a precursor molecule, (4-(bicyclo[1.1.0]butan-1-ylsulfonyl)phenyl)-boronic acid, was used to synthesize a radiolabeled agent for SPECT imaging, 1-((4-[¹²⁵I]iodophenyl)sulfonyl)bicyclo[1.1.0]butane. nih.gov This radiolabeling process was efficiently catalyzed by Cu₂O and was complete within one hour at room temperature. nih.gov
This methodology allows for the "late-stage" introduction of the radioisotope, which is critical when working with short-lived radionuclides. The resulting radiolabeled molecules can be attached to biologically active vectors, such as peptides or antibodies, to create targeted radiopharmaceuticals. thno.orgnih.gov For instance, the ¹²⁵I-labeled bicyclobutane derivative was used to label a c(RGDyC) peptide, a molecule known for targeting integrins that are overexpressed in many types of cancer cells. thno.org
Modern techniques like copper-mediated radiohalogenation (CMRH) are being developed to create robust and efficient methods for producing ¹²³I-labeled arenes from stable precursors, further expanding the toolkit for radiopharmaceutical synthesis. researchgate.net
Table 2: Radiolabeling Applications Based on the Iodophenylsulfonyl Scaffold
| Radiolabeled Product | Isotope | Application | Precursor/Method | Reference |
|---|---|---|---|---|
| 1-((4-[¹²⁵I]iodophenyl)sulfonyl)bicyclo[1.1.0]butane | ¹²⁵I | SPECT Imaging, Peptide Labeling | (4-(Bicyclo[1.1.0]butan-1-ylsulfonyl)phenyl)-boronic acid; Cu₂O catalyzed | nih.govthno.org |
Role in the Synthesis of Advanced Materials
The bifunctional nature of this compound, possessing both a nucleophilic phenol group and an aryl iodide suitable for cross-coupling, makes it a valuable monomer for the synthesis of advanced polymers. The robust diphenyl sulfone unit is a common component in high-performance thermoplastics, imparting thermal stability, mechanical strength, and chemical resistance.
This compound can be used in polycondensation reactions to create polymers such as poly(arylene ether sulfone)s (PAES) and aromatic polyamides. ontosight.airesearchgate.net In these polymerization processes, the phenolic hydroxyl group can react with an activated halide or other leaving group on a comonomer to form an ether linkage, while the iodophenyl group can be converted to other functional groups or used in polymerization schemes like Suzuki or Heck coupling.
For example, analogous structures like 4,4′-dichlorodiphenyl sulfone are reacted with bisphenols to produce poly(ether sulfone)s. researchgate.net Similarly, this compound could be first reacted through its phenol group and then the iodine atom could be used in subsequent polymerization or modification steps. This allows for the creation of precisely engineered polymers with tailored properties, such as high glass transition temperatures, excellent electrical insulation, and specific solubility profiles, making them suitable for applications in electronics, aerospace, and membrane technologies. researchgate.net
Integration into Chemical Components for Sensor and Diagnostic Technology
Beyond its role as a radiolabeling precursor, this compound is a building block for non-radioactive diagnostic tools and sensors. The sulfonylphenol moiety is known to interact with various biological molecules, and this property can be harnessed to design specific probes and sensors. ontosight.ai
The ability to serve as a precursor for radiotracers used in SPECT and PET imaging represents its most direct application in diagnostic technology. nih.govthno.org By attaching this moiety to a targeting vector, researchers can create agents that accumulate at sites of disease, allowing for non-invasive visualization and diagnosis. nih.govontosight.ai
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
